molecular formula C14H8ClFN2O2S B11672968 (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11672968
M. Wt: 322.7 g/mol
InChI Key: GDMRICMXWSWVHX-IZZDOVSWSA-N
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Description

(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-fluorophenyl derivatives and furan compounds. The key steps may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions.

    Introduction of the imidazolidinone ring: This step may involve the reaction of an amine with a carbonyl compound.

    Final assembly: The final step involves the condensation of the furan and imidazolidinone intermediates under specific conditions, such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazolidinone ring.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science or catalysis.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one
  • (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

Uniqueness

The presence of both chlorine and fluorine atoms in (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.

Properties

Molecular Formula

C14H8ClFN2O2S

Molecular Weight

322.7 g/mol

IUPAC Name

(5E)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H8ClFN2O2S/c15-9-5-7(1-3-10(9)16)12-4-2-8(20-12)6-11-13(19)18-14(21)17-11/h1-6H,(H2,17,18,19,21)/b11-6+

InChI Key

GDMRICMXWSWVHX-IZZDOVSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl)F

Origin of Product

United States

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